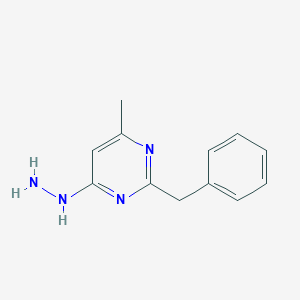![molecular formula C12H11BrN+ B14166523 1-[(4-Bromophenyl)methyl]pyridin-1-ium CAS No. 89047-29-0](/img/structure/B14166523.png)
1-[(4-Bromophenyl)methyl]pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)methyl]pyridin-1-ium is an organic compound with the molecular formula C₁₂H₁₁BrN It is a quaternary ammonium salt derived from pyridine and 4-bromobenzyl bromide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(4-Bromophenyl)methyl]pyridin-1-ium can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of pyridine with 4-bromobenzyl bromide in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Bromophenyl)methyl]pyridin-1-ium undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromophenyl group can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products
Nucleophilic substitution: Substituted pyridinium salts.
Oxidation: Pyridinium N-oxides.
Reduction: Reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)methyl]pyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromophenyl)methyl]pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-1-methylpyridin-1-ium chloride: Similar structure but with a methyl group instead of a benzyl group.
4-(4-Bromophenyl)pyridine: Lacks the quaternary ammonium group.
4-(4-Bromophenyl)piperazine: Contains a piperazine ring instead of a pyridine ring.
Uniqueness
1-[(4-Bromophenyl)methyl]pyridin-1-ium is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and enhances its solubility in polar solvents, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
89047-29-0 |
|---|---|
Fórmula molecular |
C12H11BrN+ |
Peso molecular |
249.13 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C12H11BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h1-9H,10H2/q+1 |
Clave InChI |
LADMUUSDJBIFDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


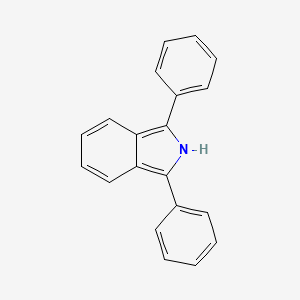
![2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14166447.png)
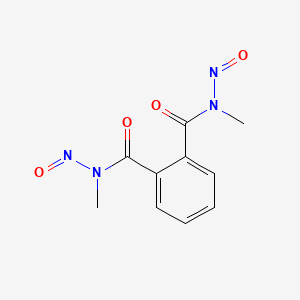
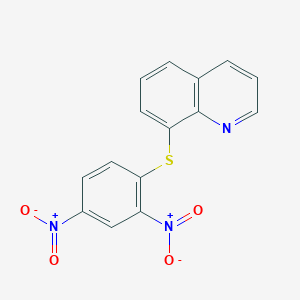
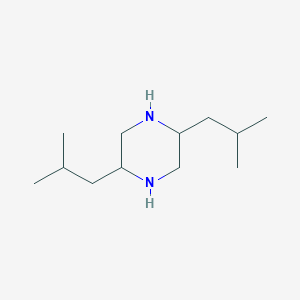
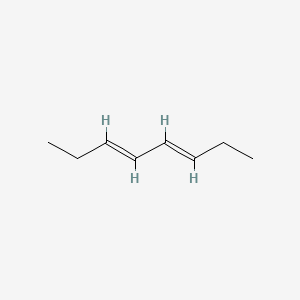
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B14166477.png)

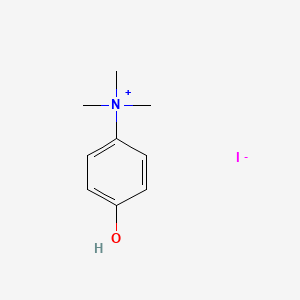
![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166508.png)

![7-(4-Methoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166521.png)
